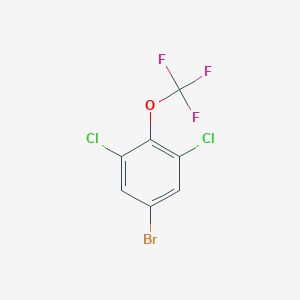

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

5-bromo-1,3-dichloro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXSWZIJQSPEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Bromination

- Starting materials often include chlorinated benzene derivatives such as 1,3-dichlorobenzene or 2,4-dichloronitrobenzene.

- Bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 5-position.

- Diazotization and Sandmeyer-type reactions are employed to replace amino groups with halogens, facilitating the introduction of chlorine or bromine at desired positions.

Introduction of the Trifluoromethoxy Group

- The trifluoromethoxy substituent is introduced either by:

- Nucleophilic substitution of a suitable leaving group (e.g., chlorine) by trifluoromethoxide ion.

- Use of trifluoromethylation reagents that convert hydroxyl or halogen groups to trifluoromethoxy.

- Direct trifluoromethoxylation methods using trifluoromethoxy reagents or copper-mediated trifluoromethoxylation of aryl halides are reported in literature.

Representative Preparation Method

A typical preparation method involves the following steps (adapted from related halogenated trifluoromethoxybenzene syntheses and patents on analog compounds):

| Step | Reaction | Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Starting material : 1,3-dichloro-2-nitrobenzene | Commercial or synthesized | - |

| 2 | Reduction of nitro group to amine (e.g., catalytic hydrogenation or chemical reduction) | H2/Pd-C or SnCl2/HCl | High yield |

| 3 | Diazotization of amine group to diazonium salt | NaNO2, HCl, 0-5°C | - |

| 4 | Sandmeyer reaction to replace diazonium with fluorine or chlorine | CuCl or CuF | Moderate to high yield |

| 5 | Bromination at 5-position | Br2 or NBS, solvent (e.g., CCl4), light or heat | Regioselective bromination |

| 6 | Trifluoromethoxylation | Nucleophilic substitution with trifluoromethoxide or copper-mediated trifluoromethoxylation | Requires anhydrous conditions, inert atmosphere |

Detailed Research Findings and Data

Diazotization and Halogenation

Trifluoromethoxylation Techniques

Reaction Conditions and Yields

| Reaction Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of nitro to amine | SnCl2·2H2O, HCl | Reflux, 2-4 h | 85-95 | High purity amine intermediate |

| Diazotization | NaNO2, HCl | 0-5°C, 30 min | Quantitative | Formation of diazonium salt |

| Sandmeyer halogenation | CuCl or CuF | 0-25°C, 1-2 h | 70-85 | Substitution with Cl or F |

| Bromination | Br2 or NBS | Room temp or reflux | 60-75 | Selective bromination at 5-position |

| Trifluoromethoxylation | Cu(OCF3) complex or nucleophilic OCF3 | 60-100°C, inert atmosphere | 50-70 | Requires moisture-free conditions |

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Challenges |

|---|---|---|---|---|

| Diazotization-Sandmeyer + Bromination + Trifluoromethoxylation | NaNO2, CuCl, Br2, Cu(OCF3) | Multi-step substitution | High regioselectivity, scalable | Sensitive intermediates, moisture-sensitive trifluoromethoxylation |

| Direct nucleophilic substitution of chlorinated precursor with trifluoromethoxide | Trifluoromethoxide ion | Nucleophilic aromatic substitution | Fewer steps | Requires strong nucleophile, harsh conditions |

| Copper-mediated trifluoromethoxylation of aryl halides | Cu(OCF3) complexes | Transition-metal catalysis | Mild conditions, good yields | Requires specialized reagents |

Notes on Practical Considerations

- Strict control of temperature and atmosphere (dry, inert gas) is necessary to avoid side reactions, especially during trifluoromethoxylation.

- Purification typically involves column chromatography or recrystallization to separate regioisomers and remove unreacted halogenated intermediates.

- Analytical techniques such as NMR (including ^19F NMR), GC-MS, and HPLC are essential for confirming the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.

Coupling: Boron reagents in the presence of palladium catalysts and bases like potassium carbonate.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the halogens.

Coupling: Biaryl compounds.

Oxidation/Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is used in:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Comparative Insights:

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine increases lipophilicity and metabolic stability, while chlorine enhances electrophilicity and reaction rates .

- -OCF₃ vs. -OCHClF₂ : The trifluoromethoxy group offers greater electron-withdrawing effects compared to chloro(difluoro)methoxy, influencing reaction pathways .

Fluorinated analogs exhibit improved bioavailability but reduced antimicrobial potency compared to chlorinated derivatives .

Synthetic Utility :

- The trifluoromethoxy group in the target compound facilitates coupling reactions (e.g., Suzuki), making it valuable for synthesizing biaryl structures .

- Methyl or simpler halogen substituents reduce synthetic versatility due to steric or electronic limitations .

Biological Activity

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene has the molecular formula C₇H₂BrCl₂F₃O and a molecular weight of approximately 309.90 g/mol. The presence of multiple halogen substituents (bromine, chlorine) and a trifluoromethoxy group significantly influences its chemical reactivity and biological interactions.

Cytotoxicity

Recent studies have demonstrated that compounds structurally related to 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar halogenation patterns have shown IC50 values less than 10 µM against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines . The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells.

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | SW480 | ≤ 10 | Apoptosis induction |

| Compound 2 | PC3 | 8.9 | Cell cycle arrest |

| Compound 3 | K-562 | ≤ 10 | Necrosis |

The mechanisms underlying the cytotoxic activity of halogenated aromatic compounds like 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene involve several pathways:

- Apoptosis Induction : Studies indicate that these compounds can trigger both early and late apoptosis in cancer cells. Flow cytometry analyses revealed a significant increase in late apoptotic cells when treated with specific derivatives .

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The halogen substituents may contribute to oxidative stress within the cells, further promoting apoptotic pathways .

Case Studies

A notable case study involved the synthesis and testing of various derivatives of 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene. Researchers synthesized several analogs and evaluated their cytotoxic profiles against different cancer cell lines. The most effective compounds demonstrated a reduction in live cell counts by up to 93% compared to controls .

Applications in Drug Development

Given its promising biological activity, 5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene is being explored for potential applications in drug development. Its structural features make it a valuable scaffold for designing new anticancer agents. Additionally, its unique reactivity allows for modifications that could enhance selectivity and reduce toxicity towards normal cells.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-1,3-dichloro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethoxy substitution on a benzene ring. For example:

- Step 1 : Bromination of 1,3-dichloro-2-(trifluoromethoxy)benzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >95% purity. Reaction temperature and catalyst loading are critical; excess bromine may lead to over-halogenation.

- Alternative Routes : Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives are feasible but require palladium catalysts and inert conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹⁹F NMR : The trifluoromethoxy group (-OCF₃) exhibits a distinct triplet near δ -55 to -58 ppm due to coupling with adjacent substituents .

- Mass Spectrometry (EI-MS) : Look for fragmentation patterns: M⁺ peaks at m/z 295 (C₇H₂BrCl₂F₃O⁺) and characteristic loss of Br (Δ m/z 79) or Cl (Δ m/z 35) .

- IR : Strong C-F stretches (1100–1250 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What electronic effects dominate the reactivity of 5-bromo-1,3-dichloro-2-(trifluoromethoxy)benzene in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- The trifluoromethoxy group is a strong electron-withdrawing group (EWG), activating the benzene ring toward SNAr at positions ortho/para to itself. However, steric hindrance from chlorine and bromine substituents may limit accessibility .

- Kinetic Studies : Use DFT calculations to model charge distribution. For example, the C-4 position (para to -OCF₃) shows higher electron deficiency, favoring attack by amines or thiols .

- Experimental Validation : React with sodium methoxide (MeONa) in DMF at 120°C; monitor substitution via HPLC. Competing dehalogenation may occur if reducing agents are present .

Q. How do solvent polarity and temperature affect crystallographic packing of this compound?

- Methodological Answer :

- Crystallization Screening : Use solvents like dichloromethane (low polarity) vs. DMSO (high polarity). Polar solvents often yield monoclinic crystals with P2₁/c symmetry due to hydrogen bonding with residual solvent .

- Thermal Analysis (DSC) : Melting points range from 85–90°C, with decomposition above 200°C. Phase transitions are solvent-dependent; anhydrous conditions reduce lattice defects .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzene derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines). Discrepancies often arise from impurity levels (>2% reduces reproducibility) .

- Structure-Activity Relationships (SAR) : Isolate electronic vs. steric effects. For example, replacing Br with I increases lipophilicity but may reduce metabolic stability .

Key Notes for Experimental Design

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict viable precursors like 1,3-dichloro-2-(trifluoromethoxy)benzene .

- Contaminant Mitigation : Use anhydrous Na₂SO₄ during workup to avoid hydrolysis of -OCF₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.